molecular formula C18H18N2O2 B8467860 1-Naphthalenecarbonitrile, 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)- CAS No. 664362-65-6

1-Naphthalenecarbonitrile, 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-

Cat. No.: B8467860
CAS No.: 664362-65-6
M. Wt: 294.3 g/mol
InChI Key: IMNRZUJBZQHXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Naphthalenecarbonitrile, 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)- is a useful research compound. Its molecular formula is C18H18N2O2 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Naphthalenecarbonitrile, 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthalenecarbonitrile, 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

664362-65-6

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)naphthalene-1-carbonitrile

InChI

InChI=1S/C18H18N2O2/c19-13-14-5-6-17(16-4-2-1-3-15(14)16)20-9-7-18(8-10-20)21-11-12-22-18/h1-6H,7-12H2

InChI Key

IMNRZUJBZQHXQI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C3=CC=C(C4=CC=CC=C43)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.4-dioxa-8-azaspiro[4.5]decane (332 mg, 2.32 mmol) was added to a solution of 1-cyano-1-fluoronaphthalene (120 mg, 0.70 mmol) in anhydrous THF (1 mL). After 48 hours stirring at rt the mixture was partitioned between ethyl acetate and water. The organic layer was dried over sodium sulfate, filtered and evaporated to dryness. The residue was washed with a mixture of ethyl acetate and n-heptane (50:50). Purification by silica gel column chromatography, eluting with 5% methanol in dichloromethane afforded the desired compound (126 mg, 43%). The compound was converted to the corresponding hydrochloride salt as described above.
Quantity
332 mg
Type
reactant
Reaction Step One
Name
1-cyano-1-fluoronaphthalene
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
43%

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